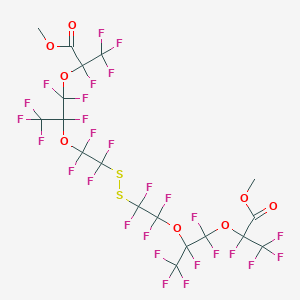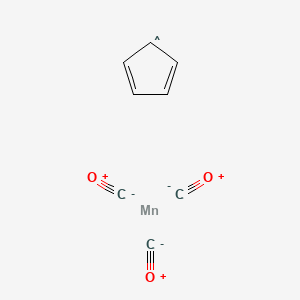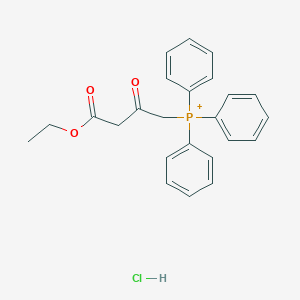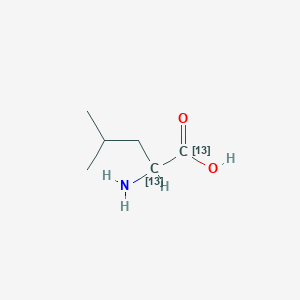
DL-Leucine-1,2-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Leucine-1,2-13C2 is a stable isotope-labeled compound of leucine, an essential branched-chain amino acid. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the leucine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high isotopic purity and yield. The process includes the use of labeled starting materials and optimized reaction conditions to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Leucine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include keto acids, substituted amino acids, and other derivatives that are useful in various biochemical studies .
Wissenschaftliche Forschungsanwendungen
DL-Leucine-1,2-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism in living organisms.
Medicine: Used in diagnostic imaging and metabolic research to understand disease mechanisms and develop therapeutic strategies.
Industry: Employed in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of DL-Leucine-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of leucine in various biochemical processes. This helps in understanding the molecular targets and pathways involved in leucine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Leucine-1-13C: Labeled at the first carbon position.
DL-Leucine-2-13C: Labeled at the second carbon position.
DL-Leucine-2,3,3-d3: Labeled with deuterium at the second and third carbon positions.
DL-Valine-2-13C: A similar branched-chain amino acid labeled at the second carbon position
Uniqueness
DL-Leucine-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions, providing more detailed information in tracer studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of metabolic pathways and better understanding of leucine’s role in various biological processes .
Eigenschaften
CAS-Nummer |
87994-88-5 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1,6+1 |
InChI-Schlüssel |
ROHFNLRQFUQHCH-MPOCSFTDSA-N |
Isomerische SMILES |
CC(C)C[13CH]([13C](=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




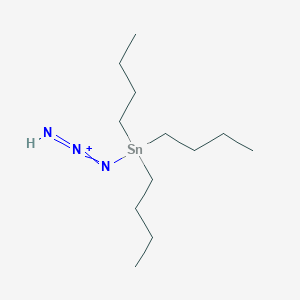
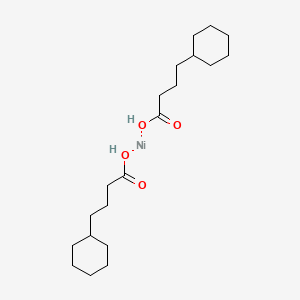
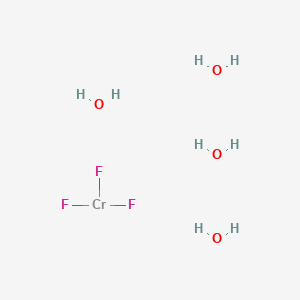
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
